molecular formula C18H29Cl2FO3SSn B14018646 3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride CAS No. 23383-89-3

3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride

Cat. No.: B14018646
CAS No.: 23383-89-3
M. Wt: 534.1 g/mol
InChI Key: BGFPDMNPBWFJMH-UHFFFAOYSA-M
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Description

Benzenesulfonylfluoride, 3,5-dichloro-4-[(tributylstannyl)oxy]- is a chemical compound with the molecular formula C18H28Cl2FOSn It is a derivative of benzenesulfonyl fluoride, featuring additional chlorine and tributylstannyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonylfluoride, 3,5-dichloro-4-[(tributylstannyl)oxy]- typically involves the reaction of benzenesulfonyl fluoride with 3,5-dichloro-4-hydroxybenzenesulfonyl chloride in the presence of a stannylating agent such as tributyltin chloride. The reaction is usually carried out under anhydrous conditions and may require a catalyst to facilitate the stannylation process.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonylfluoride, 3,5-dichloro-4-[(tributylstannyl)oxy]- can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tributylstannyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and ligands are used in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Benzenesulfonylfluoride, 3,5-dichloro-4-[(tributylstannyl)oxy]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzenesulfonylfluoride, 3,5-dichloro-4-[(tributylstannyl)oxy]- exerts its effects involves the interaction of its functional groups with various molecular targets. The sulfonyl fluoride group can react with nucleophiles, while the tributylstannyl group can participate in organometallic reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonylfluoride: Lacks the additional chlorine and tributylstannyl groups.

    3,5-Dichlorobenzenesulfonylfluoride: Similar structure but without the tributylstannyl group.

    Tributyltin Chloride: Contains the tributylstannyl group but lacks the benzenesulfonyl fluoride moiety.

Uniqueness

Benzenesulfonylfluoride, 3,5-dichloro-4-[(tributylstannyl)oxy]- is unique due to the presence of both chlorine and tributylstannyl groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups allows for versatile use in various chemical reactions and research applications.

Properties

CAS No.

23383-89-3

Molecular Formula

C18H29Cl2FO3SSn

Molecular Weight

534.1 g/mol

IUPAC Name

3,5-dichloro-4-tributylstannyloxybenzenesulfonyl fluoride

InChI

InChI=1S/C6H3Cl2FO3S.3C4H9.Sn/c7-4-1-3(13(9,11)12)2-5(8)6(4)10;3*1-3-4-2;/h1-2,10H;3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

BGFPDMNPBWFJMH-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC1=C(C=C(C=C1Cl)S(=O)(=O)F)Cl

Origin of Product

United States

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